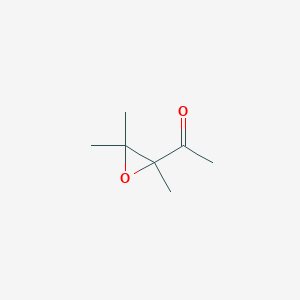

1-(2,3,3-trimethyloxiran-2-yl)ethanone

Description

1-(2,3,3-Trimethyloxiran-2-yl)ethanone is an epoxide-containing ketone characterized by a substituted oxirane (epoxide) ring fused with an acetyl group. The compound’s structure includes a 2,3,3-trimethyl-substituted oxirane ring, which confers unique steric and electronic properties.

Properties

CAS No. |

15120-99-7 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-(2,3,3-trimethyloxiran-2-yl)ethanone |

InChI |

InChI=1S/C7H12O2/c1-5(8)7(4)6(2,3)9-7/h1-4H3 |

InChI Key |

WBHTXOSVODIGTN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1(C(O1)(C)C)C |

Canonical SMILES |

CC(=O)C1(C(O1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,3,3-trimethyloxiran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,3,3-trimethyloxirane with ethanone under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

1-(2,3,3-trimethyloxiran-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3,3-trimethyloxiran-2-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes exploring its use as an intermediate in drug synthesis.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,3-trimethyloxiran-2-yl)ethanone involves its reactivity with various molecular targets. The oxirane ring can open under acidic or basic conditions, leading to the formation of reactive intermediates that can interact with nucleophiles or electrophiles. This reactivity is exploited in various chemical reactions and industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxirane-Based Ethanone Derivatives

1-[(2R,3R)-3-Pentyloxiran-2-yl]ethanone (CAS 2060030-96-6)

- Structure : Features a (2R,3R)-configured oxirane ring with a pentyl substituent and an acetyl group.

- Formula : C₉H₁₆O₂ (MW: 156.22 g/mol) .

- Key Differences :

- The pentyl group increases hydrophobicity (higher logP) compared to the trimethyl-substituted target compound.

- Stereochemistry (R,R configuration) may influence reactivity and biological interactions.

1-(3-Ethyloxiran-2-yl)ethanone (CAS 17257-81-7)

- Structure : Contains an ethyl-substituted oxirane ring.

- Formula : C₆H₁₀O₂ (MW: 114.14 g/mol).

- Key Differences :

Target Compound: 1-(2,3,3-Trimethyloxiran-2-yl)ethanone

- Inferred Formula : Likely C₇H₁₂O₂ (based on structural analogs).

- Higher logP (estimated >1.0) due to increased alkylation.

Aromatic Ethanone Derivatives

1-(2,3-Dihydroxyphenyl)ethanone (2′,3′-Dihydroxyacetophenone)

- Structure: A phenolic ethanone with hydroxyl groups at positions 2 and 3.

- Formula : C₈H₈O₃ (MW: 152.15 g/mol).

- Key Differences :

1-(5-Bromo-2,4-dimethoxyphenyl)ethanone

- Structure : Bromine and methoxy substituents on the aromatic ring.

- Formula : C₁₀H₁₁BrO₃ (MW: 259.10 g/mol).

Physicochemical Property Analysis

Molecular Weight and logP

| Compound | Molecular Weight (g/mol) | logP (XLogP3) |

|---|---|---|

| This compound | ~142.18 (estimated) | ~1.2 (estimated) |

| 1-(3-Ethyloxiran-2-yl)ethanone | 114.14 | 0.6 |

| 2′,3′-Dihydroxyacetophenone | 152.15 | 1.6 |

Stereochemical and Substituent Effects

- The trimethyl substitution on the oxirane ring in the target compound likely increases steric hindrance, reducing susceptibility to enzymatic degradation compared to less substituted analogs .

- Hydroxyl groups in phenolic derivatives enhance solubility and bioactivity, whereas halogen or alkyl groups favor lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.